Nav1.7 Inhibitory Potency: CAS 946285‑26‑3 vs. Unsubstituted Phenylsulfonyl Analog
In a direct head‑to‑head comparison reported in patent WO2019062848, the target compound inhibited human Nav1.7 with an IC₅₀ of 12 nM, whereas the corresponding unsubstituted phenylsulfonyl analog (Example 42) yielded an IC₅₀ of 85 nM. The 7‑fold potency gain is attributable to the electron‑donating methoxy group on the sulfonyl phenyl ring [1].
| Evidence Dimension | Nav1.7 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog (WO2019062848 Example 42): 85 nM |
| Quantified Difference | 7‑fold lower IC₅₀ (higher potency) |
| Conditions | Automated patch‑clamp electrophysiology, human Nav1.7 expressed in HEK293 cells |
Why This Matters
Higher potency at the therapeutic target translates into lower required doses and potentially wider therapeutic windows in pain models.
- [1] WO2019062848A1 – N-(substituted sulfonyl)benzamide derivative, preparation method therefor, and pharmaceutical use thereof. Zhejiang Hisun Pharm Co Ltd, published 2019-04-04. View Source
